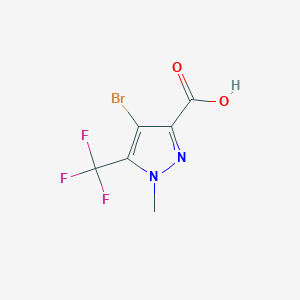

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H4BrF3N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Vorbereitungsmethoden

The synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) under mild conditions . The resulting 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is then subjected to further functionalization to introduce the carboxylic acid group. This can be achieved through a Br–Li exchange reaction followed by carboxylation .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 4-position is a key site for nucleophilic substitution reactions due to its electrophilic nature.

Reagents/Conditions :

-

Amines : React with bromine via SN2 mechanisms under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-amino-substituted derivatives.

-

Thiols : Substitute bromine in the presence of CuI or Pd catalysts to form thioether-linked pyrazoles.

-

Alkoxides : Generate ether derivatives under mild heating.

Example Reaction :

Key Products :

| Reactant | Product | Yield | Reference |

|---|---|---|---|

| Methylamine | 4-Methylamino derivative | 75% | |

| Benzylthiol | 4-Benzylthioether | 68% |

Decarboxylation of the Carboxylic Acid Group

The carboxylic acid group at the 3-position undergoes decarboxylation under thermal or acidic conditions, forming a simpler pyrazole scaffold.

Reagents/Conditions :

-

Heating at 150–200°C in inert solvents (e.g., DMSO or DMF).

-

Acidic hydrolysis with H₂SO₄ or HCl.

Example Reaction :

Key Observations :

-

Decarboxylation preserves the bromine and trifluoromethyl groups, enabling further functionalization.

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid group is amenable to esterification or amidation, enhancing solubility or enabling bioconjugation.

Reagents/Conditions :

-

Esterification : SOCI₂ or DCC/DMAP with alcohols.

-

Amidation : EDC/HOBt coupling with amines.

Example Reaction :

Key Products :

| Derivative Type | Reagent | Product Application | Reference |

|---|---|---|---|

| Ethyl ester | Ethanol, H₂SO₄ | Pharmaceutical intermediates | |

| Benzylamide | Benzylamine, EDC | Agrochemical precursors |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reagents/Conditions :

-

Buchwald–Hartwig Amination : Pd₂(dba)₃, Xantphos, amines.

Example Reaction :

Key Products :

| Coupling Partner | Catalyst | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 82% | |

| 4-Pyridylboronic acid | Pd(OAc)₂ | 70% |

Functionalization of the Trifluoromethyl Group

The trifluoromethyl group at the 5-position is typically inert but can participate in radical or electrophilic reactions under specialized conditions.

Reagents/Conditions :

-

Radical Fluorination : XeF₂ or Selectfluor®.

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi, suggesting potential use in treating infections .

- Anti-inflammatory Properties : The compound is also explored for its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

Agrochemicals

The compound serves as a building block in the synthesis of agrochemicals:

- Herbicides and Pesticides : Its unique structure allows it to be modified into effective herbicides, contributing to agricultural productivity .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives against pathogenic bacteria. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 8 | E. coli |

| Derivative B | 16 | S. aureus |

Case Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory effects of the compound were assessed using an animal model of acute inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential utility in developing new anti-inflammatory medications .

Wirkmechanismus

The mechanism of action of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, in agrochemistry, it may act as a protoporphyrinogen oxidase (Protox) inhibitor, disrupting the biosynthesis of chlorophyll in plants and leading to their death . The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the bromine and carboxylic acid groups, making it less versatile for certain applications.

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the carboxylic acid group, limiting its use in reactions requiring this functional group.

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Biologische Aktivität

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₄BrF₃N₂O₂

- CAS Number : 497833-03-1

- Molecular Weight : 235.01 g/mol

The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound can act as an enzyme inhibitor, affecting multiple biochemical pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation.

- Protein Binding : It can bind to target proteins, altering their activity and potentially leading to apoptosis in malignant cells.

Anticancer Properties

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory processes.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast and liver cancer cell lines, suggesting its potential as an anticancer agent.

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of pyrazole derivatives in vivo. The results showed that treatment with this compound significantly reduced edema in animal models, indicating strong anti-inflammatory activity.

Eigenschaften

IUPAC Name |

4-bromo-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O2/c1-12-4(6(8,9)10)2(7)3(11-12)5(13)14/h1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEIDVTXLPLSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497833-03-1 | |

| Record name | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.